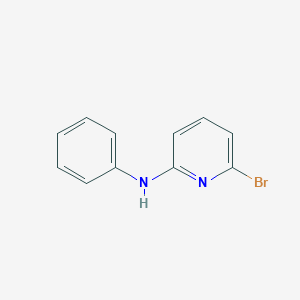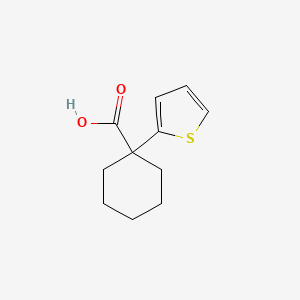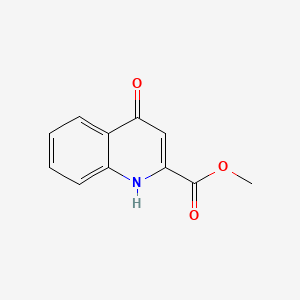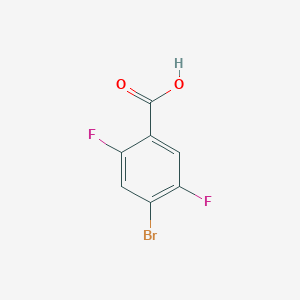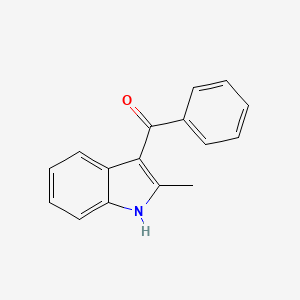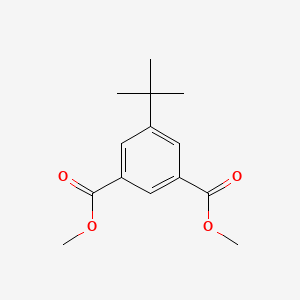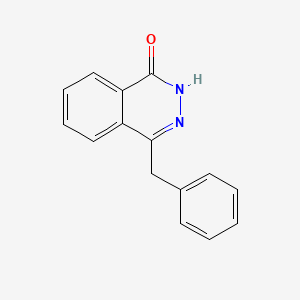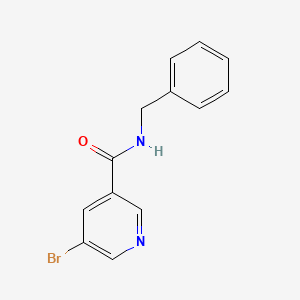
N-benzyl-5-bromonicotinamide
Overview
Description
N-Benzyl-5-bromonicotinamide is an organic compound with the molecular formula C13H11BrN2O. It belongs to the class of nicotinamides, which are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group
Mechanism of Action
Target of Action
N-Benzyl-5-bromonicotinamide primarily targets the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 in humans . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that regulates various cellular functions.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its target, it may influence pathways involving ADP-ribosylation of proteins. This process can affect various cellular functions, including DNA repair, transcription, cell signaling, and apoptosis .
Result of Action
Given its target, it may influence processes regulated by protein ADP-ribosylation, potentially affecting cellular functions such as DNA repair, transcription, and cell signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, this compound is typically stored at room temperature in an inert atmosphere , suggesting that it may be sensitive to oxygen or moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5-bromonicotinamide typically involves the bromination of nicotinamide derivatives followed by benzylation. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a brominating agent. The reaction is carried out at reflux temperature in the presence of a catalytic amount of benzoyl peroxide . The resulting brominated product is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-5-bromonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N-benzyl-5-aminonicotinamide.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted nicotinamides.
- Oxidation reactions produce N-oxides.
- Reduction reactions result in aminonicotinamides .
Scientific Research Applications
N-Benzyl-5-bromonicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
5-Bromonicotinamide: Shares the bromine substitution on the nicotinamide ring but lacks the benzyl group.
N-Benzyl-5-chloronicotinamide: Similar structure with a chlorine atom instead of bromine.
N-Benzyl-5-aminonicotinamide: Formed by the reduction of N-Benzyl-5-bromonicotinamide.
Uniqueness: this compound is unique due to the presence of both the benzyl and bromine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
N-benzyl-5-bromopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-12-6-11(8-15-9-12)13(17)16-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVYYGDKDNYJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356865 | |
| Record name | N-benzyl-5-bromonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303031-43-8 | |
| Record name | N-benzyl-5-bromonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


